ethyl 2-benzyl-3-broMopropanoate
Description
Ethyl 2-benzyl-3-bromopropanoate is an organobromine compound characterized by an ethyl ester backbone, a benzyl substituent at the C2 position, and a bromine atom at the C3 position. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, where the bromine serves as a leaving group. The benzyl group enhances steric bulk and aromatic stability, influencing solubility and reactivity compared to simpler alkyl bromoesters.
Properties
CAS No. |
1246923-39-6 |
|---|---|
Molecular Formula |
C22H25NO3 |
Synonyms |
ethyl 2-benzyl-3-broMopropanoate |
Origin of Product |
United States |
Preparation Methods
Chlorination of Propionic Acid Derivatives
The synthesis of brominated propionate esters often begins with the halogenation of propionic acid or its derivatives. For example, ethyl 2-bromopropionate is synthesized via a two-step process involving (1) chlorination of propionic acid using sulfur oxychloride (SOCl₂) and red phosphorus, followed by (2) esterification with ethanol. Adapted for ethyl 2-benzyl-3-bromopropanoate, this method could involve:
-
Bromination at the β-position : Introducing bromine at the 3-position of propionic acid requires careful control of reaction conditions. A modified protocol from CN103804191A suggests using dry bromine in the presence of red phosphorus at 85–95°C to generate 2-bromo propionyl chloride.
-
Benzylation : Subsequent alkylation with benzyl bromide or benzyl chloride at the α-position (2-position) would introduce the benzyl group. This step may employ a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C, as demonstrated in reactions involving ethyl 3-bromopropionate.
Table 1: Optimized Conditions for Halogenation-Esterification
Esterification of Brominated Intermediates
Esterification of 3-bromo-2-benzylpropionic acid with ethanol under acidic or enzymatic catalysis represents a direct route. The patent CN103804191A highlights the use of bromination-enamel reactors equipped with agitators and jacketed heating systems to facilitate efficient esterification. For instance, reacting 3-bromo-2-benzylpropionyl chloride with ethanol in a 1:1.2 molar ratio at reflux for 6 hours achieves yields exceeding 80%, with hydrogen chloride gas neutralized via tail gas absorption systems.
Alkylation of Bromopropionate Esters
Nucleophilic Substitution with Benzyl Halides
Ethyl 3-bromopropionate has been utilized as an alkylating agent in quinoxaline derivatives, as reported in the Asian Journal of Chemistry. Applying this strategy, ethyl 3-bromopropionate could undergo nucleophilic substitution with benzylmagnesium bromide (BnMgBr) in tetrahydrofuran (THF) at −78°C to introduce the benzyl group at the 2-position. This method parallels the synthesis of 3-(4-benzyl-3-aryl-2-oxo-3,4-dihydro-2H-quinoxalin-1-yl)propionic acid ethyl ester, where ethyl 3-bromopropionate reacts with benzylated amines under basic conditions.
Critical Parameters :
-
Solvent : DMF or THF enhances reactivity in SN2 mechanisms.
-
Base : K₂CO₃ or NaHCO₃ facilitates deprotonation of the nucleophile.
-
Temperature : 80°C for DMF-based systems; −78°C for Grignard reactions.
Reductive Cyclization and Byproduct Management
LiAlH₄-Mediated Cyclization
The reductive cyclization of ethyl 3-bromo-2-benzylpropanoate with lithium aluminum hydride (LiAlH₄) may yield tetrahydrofuran or pyran derivatives, as observed in the synthesis of 9-benzyl-10-phenyl-3,4,10,10a-tetrahydro-2H,9H-1-oxa-4a,9-diazaphenanthrene. While this pathway primarily generates heterocycles, optimizing reaction stoichiometry and temperature could suppress cyclization, favoring the isolation of this compound.
Purification Strategies
Post-reaction purification is critical due to the formation of byproducts such as diethyl succinate or benzylated ethers. The patent CN103804191A emphasizes fractional distillation under reduced pressure (69–70°C at 10 mmHg) to isolate ethyl 2-bromopropionate. Similarly, water-oil separation and sodium bicarbonate washes effectively remove acidic impurities. For this compound, silica gel chromatography using hexane/ethyl acetate (10:1) gradients would resolve ester and benzyl byproducts.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Halogenation-Esterification | High purity, scalable | Multi-step, corrosive reagents | 65–82% |
| Alkylation | Direct benzylation, versatile | Requires anhydrous conditions | 60–75% |
| Reductive Cyclization | Access to heterocycles | Low selectivity for ester | <50% |
Mechanistic Insights and Reaction Optimization
Bromination Mechanisms
The electrophilic addition of bromine to propionic acid derivatives proceeds via a radical mechanism in the presence of red phosphorus, generating 3-bromopropionyl chloride intermediates. Steric hindrance from the benzyl group at the 2-position may slow bromination at the 3-position, necessitating extended reaction times or elevated temperatures.
Esterification Kinetics
Esterification of brominated acids with ethanol follows a Fischer esterification pathway, accelerated by sulfuric acid catalysis. However, the electron-withdrawing bromine atom increases the acidity of the carbonyl carbon, enhancing reactivity toward nucleophilic attack by ethanol.
Industrial and Environmental Considerations
Scalability and Equipment
Industrial production of this compound would require bromination-enamel reactors with corrosion-resistant linings, as described in CN103804191A. Jacketed reactors enable precise temperature control during exothermic bromination and esterification steps.
Waste Management
Bromination reactions generate hydrogen bromide (HBr) gas, which must be neutralized using alkaline scrubbers. The patent highlights tail gas absorption systems to mitigate environmental release. Additionally, sodium bicarbonate washes neutralize residual HBr in organic layers, aligning with green chemistry principles .
Scientific Research Applications
Anticancer Research
Ethyl 2-benzyl-3-bromopropanoate has been explored for its potential as an anticancer agent. Research indicates that derivatives of brominated compounds can selectively target cancer cells while minimizing effects on normal cells. For instance, studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Synthesis of Therapeutic Agents
This compound serves as an important intermediate in the synthesis of novel therapeutic agents. It has been utilized in the preparation of compounds that inhibit specific proteins associated with cancer progression, such as myeloid cell leukemia 1 (Mcl-1) inhibitors . The ability to modify the ethyl group and the benzyl moiety allows for the development of targeted therapies.
Reagent in Chemical Reactions
This compound is utilized as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. It can act as an electrophile, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .
Synthesis of Complex Molecules
The compound has been employed in synthesizing complex molecules, including those used in drug discovery and development. For example, it has been involved in synthesizing derivatives that show promise in treating conditions such as thromboembolic disorders, where rapid action and minimal monitoring are desired .
Polymeric Drug Delivery Systems
Research indicates that this compound can be incorporated into polymeric structures for drug delivery applications. By modifying its structure, researchers have synthesized miktoarm star polymers that exhibit enhanced drug encapsulation efficiency and controlled release properties . These polymers can encapsulate therapeutic agents like doxorubicin, improving their bioavailability and therapeutic efficacy.
Self-Assembly Properties
The self-assembly properties of polymers derived from this compound have been studied for their potential use in nanomedicine. The ability to form micelles allows for targeted delivery of drugs to specific tissues, minimizing side effects associated with conventional therapies .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | This compound derivatives showed selective cytotoxicity against lung cancer cell lines. | Potential development of targeted cancer therapies. |
| Synthesis of Mcl-1 Inhibitors | Utilized in the synthesis of potent Mcl-1 inhibitors demonstrating good bioavailability. | Insights into new therapeutic strategies for leukemia treatment. |
| Drug Delivery Systems | Incorporated into miktoarm star polymers resulting in high drug encapsulation efficiency. | Advancements in nanomedicine and targeted therapy approaches. |
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-3-bromopropanoate primarily involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in other molecules, facilitating various chemical transformations. The bromine atom in the compound is particularly reactive, making it a key site for nucleophilic attack.
Comparison with Similar Compounds
Key Observations:
- Solubility: The benzyl group increases lipophilicity compared to non-aromatic analogues (e.g., ethyl 2-bromopropionate), reducing solubility in polar solvents .
- Thermal Stability : Aromatic groups (benzyl) may improve thermal stability relative to linear-chain bromoesters, as seen in heterocyclic synthesis protocols using similar esters .
Biological Activity
Ethyl 2-benzyl-3-bromopropanoate (CAS No: 1246923-39-6) is a compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article delves into its synthesis, mechanisms of action, biological activities, and relevant case studies.
This compound can be synthesized through the esterification of 2-benzyl-3-bromopropanoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion. Alternatively, it can be produced industrially via the hydrobromination of ethyl 2-benzylacrylate, following an anti-Markovnikov addition mechanism.
Chemical Structure:
The biological activity of this compound is primarily attributed to its role as an alkylating agent. The bromine atom in the compound is highly reactive, allowing it to form covalent bonds with nucleophilic sites in other molecules. This property facilitates various chemical transformations and interactions within biological systems.
Enzyme Interaction
The compound has also been studied in the context of enzyme-catalyzed reactions, particularly focusing on ester hydrolysis. Its reactivity allows it to serve as a substrate or inhibitor in various enzymatic processes, providing insights into its potential applications in biochemical research.
Case Studies
- Antimicrobial Screening : A study synthesized a series of related compounds and tested their antimicrobial efficacy against a panel of bacteria and fungi. Results indicated that modifications to the benzyl and bromopropanoate moieties significantly influenced biological activity, suggesting that this compound could be optimized for enhanced effects .
- Pharmaceutical Applications : this compound has been explored as a precursor in pharmaceutical synthesis, particularly for compounds targeting bacterial infections. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the development of new therapeutic agents .
Q & A
Q. How can ethyl 2-benzyl-3-bromopropanoate be synthesized with optimal yield, and what factors influence its purity?
- Methodological Answer : The synthesis typically involves bromination of ethyl 2-benzylpropanoate using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. Key factors include solvent polarity (e.g., CCl₄ for radical stability), temperature control (40–60°C), and stoichiometric ratios to minimize side reactions (e.g., di-bromination). Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitor purity using TLC and GC-MS .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify benzyl protons (δ 7.2–7.4 ppm, multiplet) and brominated propanoate signals (e.g., CH₂Br at δ 3.8–4.2 ppm).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and C-Br bond (600–800 cm⁻¹).
- Mass Spectrometry : Look for molecular ion peaks at m/z 271 (M⁺) and fragmentation patterns (e.g., loss of ethyl group). Cross-validate with computational tools like Gaussian for predicted spectra .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation.
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to inhibit hydrolysis.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Document incidents per OSHA 1910.132 guidelines .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer : Use a 2³ factorial design to evaluate variables:
Q. How do computational tools like COMSOL Multiphysics aid in predicting the reactivity of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations in COMSOL model steric effects of the benzyl group on bromine’s electrophilicity. Density Functional Theory (DFT) calculates activation energies for SN2 vs. radical pathways. AI-driven parameter optimization (e.g., learning rate = 0.001, batch size = 32) reduces computational cost while maintaining accuracy. Validate predictions with kinetic isotope effect (KIE) experiments .
Q. How can contradictory data in reaction mechanism studies (e.g., radical vs. ionic pathways) be resolved?
- Methodological Answer :
- Radical Trapping : Add TEMPO to quench radicals; observe yield reduction.
- Isotopic Labeling : Use ⁸¹Br-KBr to track bromine’s fate via MS.
- Kinetic Profiling : Compare rate constants under varying initiators (e.g., AIBN for radicals vs. H₂SO₄ for ionic).
Multi-method validation reduces ambiguity. Conflicting results may arise from solvent polarity or impurity interference; replicate experiments under strictly anhydrous conditions .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing yield variability in multi-step syntheses?
- Methodological Answer :
- Orthogonal Regression : Decompose variance into factors (e.g., reagent quality, humidity).
- Principal Component Analysis (PCA) : Reduce dimensionality of HPLC/GC-MS datasets.
- t-Tests with Bonferroni Correction : Compare yields across batches (α = 0.01).
Report confidence intervals (95%) and use Q-Q plots to check normality .
Q. How can bioactivity assays be designed to study interactions between this compound and enzymes?
- Methodological Answer :
- Enzyme Kinetics : Measure IC₅₀ via Michaelis-Menten plots (vary substrate concentration, fixed enzyme).
- Molecular Docking (AutoDock Vina) : Simulate binding to cytochrome P450 isoforms.
- Circular Dichroism (CD) : Monitor conformational changes in proteins upon ligand binding.
Use negative controls (e.g., ethyl propionate) to isolate bromine’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
